[4-(2-NITROBENZYL)PIPERAZINO](2-THIENYL)METHANONE
Description
4-(2-Nitrobenzyl)piperazinomethanone is a piperazine-derived compound featuring a 2-nitrobenzyl group at the piperazine nitrogen and a 2-thienyl moiety attached via a methanone bridge. This structure combines aromatic and heterocyclic components, which are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(15-6-3-11-23-15)18-9-7-17(8-10-18)12-13-4-1-2-5-14(13)19(21)22/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSVRNHOICUGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrobenzyl)piperazinomethanone typically involves the reaction of 2-nitrobenzyl chloride with piperazine, followed by the introduction of the thienylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Formation of 4-(2-aminobenzyl)piperazinomethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its effects on various biological pathways.
Medicine:
- Potential use as a precursor in the synthesis of pharmaceutical compounds.
- Investigated for its potential therapeutic effects in treating certain diseases.
Industry:
- Used in the development of agrochemicals such as herbicides and insecticides.
- Potential applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-nitrobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The thienylmethanone moiety can also contribute to the compound’s overall biological activity by interacting with specific molecular pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-(2-nitrobenzyl)piperazinomethanone with structurally related compounds:
| Compound Name | Substituent (R) | Molecular Formula | Molar Mass (g/mol) | Key Applications/Activities |
|---|---|---|---|---|
| 4-(2-Nitrobenzyl)piperazinomethanone | Phenyl | C₁₈H₁₇N₃O₃ | 323.35 | Herbicidal activity (pre-emergence) |
| 4-(4-Aminophenyl)piperazinomethanone | Furan-2-yl | C₁₆H₁₈N₄O₂ | 322.34 | Intermediate for bioactive molecules |
| 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole | Benzothiazole | C₁₈H₁₈N₄O₂S | 354.43 | Not specified (structural analog) |
| [4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone | 3-Trifluoromethylphenyl | C₁₉H₁₆F₃N₃OS | 391.41 | Potential enzyme inhibition |
Key Observations :
Substituent Effects on Activity: Phenyl vs. Thienyl: The phenyl analog (4-(2-nitrobenzyl)piperazinomethanone) exhibits herbicidal activity against weeds like Echinochloa crusgalli . Thienyl vs. Furan-2-yl: Thienyl substituents demonstrate broader antimicrobial activity compared to furan due to higher aromaticity and electron delocalization . This suggests that 4-(2-nitrobenzyl)piperazinomethanone could outperform furan analogs in target engagement.
Heterocyclic Modifications: Benzothiazole Derivatives: Compounds like 2-[4-(4-nitrobenzyl)piperazino]-1,3-benzothiazole (molar mass 354.43) replace the methanone group with a benzothiazole ring, introducing rigidity and altering electronic properties. Such modifications may favor applications requiring structural stability, such as enzyme inhibition .
Physicochemical Properties
- Solubility : While solubility data for the thienyl compound is unavailable, phenyl analogs (e.g., TPA-T-DCV-Ph-F) show good solubility in chloroform (56 g/L), critical for solution-processed applications . Thienyl’s higher aromaticity may reduce solubility compared to furan but improve film-forming properties in optoelectronics.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Nucleophilic Acylation | 2-Thienyl carbonyl chloride, Et₃N, DCM, RT | 65–70 | >95% | |
| Base-Catalyzed Coupling | K₂CO₃, CH₃CN, 80°C | 75–80 | >98% |
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Rigorous characterization requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperazine ring conformation, nitrobenzyl substitution pattern, and thienyl carbonyl connectivity. Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks ([M+H]⁺ expected at m/z 357.4) and assess purity (>95%) .
- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
Advanced: How can researchers address contradictions in reported biological activities of structurally related piperazine derivatives?
Answer:
Discrepancies in biological data (e.g., anti-inflammatory vs. neuroprotective efficacy) arise from structural nuances and assay conditions. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. sulfonyl groups) using docking studies or pharmacophore modeling. For example, nitro groups enhance electron-withdrawing properties, potentially altering receptor binding .
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, animal models). highlights intra-articular administration in rat osteoarthritis models to isolate nociceptive effects, reducing variability .
Q. Table 2: Biological Activity of Analogous Compounds
| Compound Substituents | Reported Activity | Model System | Reference |
|---|---|---|---|
| 4-(4-Nitrophenyl)sulfonyl | Neuroprotective (IC₅₀ = 10 µM) | In vitro (neuronal) | |
| 2,4-Dichlorophenyl | Antinociceptive | In vivo (rat) |
Advanced: What computational approaches predict the reactivity and stability of 4-(2-nitrobenzyl)piperazinomethanone?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitro group’s electron-deficient nature may dominate reactivity .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict aggregation tendencies. notes topological polar surface area (TPSA) values >50 Ų correlate with aqueous solubility challenges .
- In Silico Degradation Studies : Simulate hydrolytic stability under physiological pH (e.g., pH 7.4 buffer) to identify labile bonds (e.g., ester or amide linkages in analogs) .
Advanced: How can steric and electronic effects be optimized during synthetic scale-up?
Answer:
- Steric Mitigation : Use bulky bases (e.g., DIPEA) to reduce side reactions at crowded sites like the piperazine N-atom. reports 10–15% yield improvements with DIPEA vs. Et₃N in benzylation reactions .
- Electronic Tuning : Introduce electron-donating groups (e.g., methoxy) on the benzyl moiety to enhance nucleophilicity of the piperazine nitrogen, improving acylation efficiency .
- Process Analytics : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability in real time .
Advanced: What strategies resolve ambiguities in stereochemical assignments for similar piperazine derivatives?
Answer:
- X-ray Crystallography : Definitive confirmation of absolute configuration, especially for chiral centers introduced during synthesis (e.g., tetrahydropyran moieties in ) .
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol eluents to separate enantiomers. highlights retention time differences >2 minutes for diastereomers .
- NOESY NMR : Detect through-space proton interactions to assign axial/equatorial substituents on the piperazine ring .
Advanced: How do solvent polarity and temperature influence the compound’s stability in long-term storage?
Answer:
- Polar Solvents (e.g., DMSO) : Accelerate degradation via hydrolysis of the carbonyl group. Store at –20°C in anhydrous conditions to extend shelf life (>12 months) .
- Nonpolar Solvents (e.g., Toluene) : Minimize degradation but risk precipitation. Lyophilization followed by storage under argon is recommended for solid forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
